1-(4-Nitrobuta-1,3-dien-1-YL)pyrrolidine
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Overview
Description
1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a nitrobuta-1,3-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobuta-1,3-diene. One efficient method for synthesizing multisubstituted 4-nitrobuta-1,3-dien-1-amines, which can be used as intermediates, involves the reaction of 3-aminocrotonates with nitroacetaldehyde potassium salt . This one-step protocol works efficiently with a broad range of N-H and N-substituted 3-aminocrotonates, delivering both primary and secondary nitrodienamines.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis of related compounds often involves similar reaction conditions and catalysts, such as the use of transition-metal catalysts and specific reaction temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The double bonds in the butadiene moiety can be hydrogenated to form saturated derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrogenation of the double bonds results in a fully saturated compound.
Scientific Research Applications
1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring can also interact with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrroline: A related compound with one double bond in the ring.
Pyrrolizidine: A bicyclic compound with two pentagonal rings.
Uniqueness: 1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine is unique due to the presence of both a nitro group and a butadiene moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a valuable compound for various applications in scientific research.
Properties
CAS No. |
61469-78-1 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(4-nitrobuta-1,3-dienyl)pyrrolidine |
InChI |
InChI=1S/C8H12N2O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
RGAZWLCGJYTMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=CC=C[N+](=O)[O-] |
Origin of Product |
United States |
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